molecular formula C10H8Cl3N3O B1667381 Anagrelide hydrochloride CAS No. 58579-51-4

Anagrelide hydrochloride

Katalognummer B1667381
CAS-Nummer: 58579-51-4
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: TVWRQCIPWUCNMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anagrelide hydrochloride is a platelet-reducing agent . It is used to decrease the risk of blood clots in patients who have thrombocythemia (too many platelets in the blood). It works by decreasing the production of platelets in the body . This medicine is available only with your doctor’s prescription .


Molecular Structure Analysis

Anagrelide hydrochloride has the molecular formula C10H8Cl3N3O . Its molecular weight is 292.5 g/mol . The IUPAC name for Anagrelide hydrochloride is 6,7-dichloro-3,5-dihydro-1 H -imidazo [2,1-b]quinazolin-2-one;hydrochloride .

Wissenschaftliche Forschungsanwendungen

  • Cardiovascular Field

    • Anagrelide hydrochloride has been used in a multicentre, Phase 3b, randomised, open-label, non-inferiority study to investigate its cardiac safety, efficacy and tolerability in high-risk Essential Thrombocythaemia (ET) patients . The treatment dose was titrated to the lowest dose needed to achieve a response .
    • The results suggest that long-term treatment with anagrelide is not associated with adverse effects on cardiac function .
  • Treatment of Thrombocythemia

    • Anagrelide hydrochloride is FDA approved for the treatment of patients with thrombocythemia, secondary to myeloproliferative disorders . It works to reduce the elevated platelet count and the risk of thrombosis and to improve associated symptoms including thrombo-hemorrhagic events .
  • Treatment of Gastrointestinal Stromal Tumor (GIST)

    • Anagrelide hydrochloride has been studied for its potential use in the treatment of GIST, a common type of soft-tissue sarcoma . The research involved investigating phosphodiesterase 3 (PDE3) as a potential therapeutic target in GIST cell lines and xenograft models .
    • The results showed that Anagrelide reduced cell viability, promoted cell death, and influenced cell signaling in GIST cell lines. It also inhibited tumor growth in GIST xenograft mouse models .
  • Treatment of Myeloproliferative Disorders

    • Anagrelide hydrochloride is used for the treatment of patients with thrombocythemia, secondary to myeloproliferative disorders, to reduce the elevated platelet count and the risk of thrombosis .
  • Treatment of Chronic Myelogenous Leukemia

    • Anagrelide hydrochloride has been prescribed for the treatment of Chronic Myelogenous Leukemia . It works by reducing the production of platelets in the body .
  • Treatment of Plaque Psoriasis

    • Anagrelide hydrochloride has also been used in the treatment of Plaque Psoriasis . It helps to decrease the risk of blood clots in patients who have thrombocythemia (too many platelets in the blood) .
  • Treatment of Glioblastoma Multiforme

    • Anagrelide hydrochloride has been studied for its potential use in the treatment of Glioblastoma Multiforme . Glioblastoma Multiforme is a fast-growing glioma that develops from star-shaped glial cells (astrocytes and oligodendrocytes) that support the health of the nerve cells within the brain .
  • Treatment of Sickle Cell Anemia

    • Anagrelide hydrochloride has also been used in the treatment of Sickle Cell Anemia . Sickle Cell Anemia is a severe hereditary form of anemia in which a mutated form of hemoglobin distorts the red blood cells into a crescent shape at low oxygen levels .

Safety And Hazards

Anagrelide may cause serious side effects. It can cause easy bruising or bleeding (nosebleeds, bleeding gums), signs of stomach bleeding, chest pain or pressure, fast or pounding heartbeats, shortness of breath, swelling in your lower legs, or blue colored lips or skin . It is not known whether anagrelide will harm an unborn baby . This medicine may affect fertility . You should not breastfeed while using anagrelide .

Eigenschaften

IUPAC Name

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWRQCIPWUCNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anagrelide hydrochloride

CAS RN

58579-51-4
Record name Anagrelide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58579-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anagrelide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANAGRELIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ANAGRELIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANAGRELIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anagrelide hydrochloride
Reactant of Route 2
Anagrelide hydrochloride
Reactant of Route 3
Anagrelide hydrochloride
Reactant of Route 4
Anagrelide hydrochloride
Reactant of Route 5
Anagrelide hydrochloride
Reactant of Route 6
Reactant of Route 6
Anagrelide hydrochloride

Citations

For This Compound
223
Citations
M Kremyanskaya, J Mascarenhas… - Expert Opinion on …, 2015 - Taylor & Francis
Introduction: New treatment options for polycythemia vera (PV) have recently become available. This article reviews current treatment strategies for PV with a focus on anagrelide and …
Number of citations: 9 www.tandfonline.com
A Sarma, DP Mclornan, CN Harrison - Orphan Drugs: Research …, 2017 - Taylor & Francis
Anagrelide (ANA) hydrochloride is an oral imidazoquinazoline registered as an orphan drug in Europe. It is indicated as a second-line agent for the reduction of thrombocytosis in high-…
Number of citations: 6 www.tandfonline.com
C Besses, W Zeller, A Alvarez-Larrán… - … Journal of Clinical …, 2012 - europepmc.org
Objective To ascertain the role of patient age as an influencing factor in the pharmacokinetics of anagrelide and to clarify whether different dosing is required in young (18-50 years) vs. …
Number of citations: 17 europepmc.org
M Gotic, M Egyed, L Gercheva, K Warzocha… - Cardiovascular …, 2021 - Springer
… Eligible patients were randomised 1:1 to receive either anagrelide hydrochloride or hydroxyurea. Randomisation was performed centrally, with patients allocated randomisation …
Number of citations: 5 link.springer.com
SS Pujeri, A Khader, J Seetharamappa - Scientia pharmaceutica, 2012 - mdpi.com
A simple, rapid, and stability-indicating reverse-phase liquid chromatographic assay method was developed for Anagrelide Hydrochloride (ANG) in the presence of its degradation …
Number of citations: 8 www.mdpi.com
SL Pescatore, C Lindley - Expert Opinion on Pharmacotherapy, 2000 - Taylor & Francis
… Anagrelide hydrochloride is an oral imidazoquinazoline compound for the treatment of MPD, specifically ET, PV and chronic granulocytic leukaemia [11]. Initially it was developed as an …
Number of citations: 50 www.tandfonline.com
Y Shimazu, K Fujimura - Annals of hematology, 2016 - Springer
A 79-year-old Japanese woman was admitted to our clinic with thrombocytosis. No medical history for other chronic diseases or alcohol intake was noted. Platelet count was 1144× 10 9/…
Number of citations: 1 link.springer.com
A Anti - Drugs of the Future, 2001 - journals.prous.com
The European Commission has granted orphan drug status to Shire s anagrelide hydrochloride for the treatment of essential thrombocythemia, covering the EU plus Norway and …
Number of citations: 3 journals.prous.com
G Mazur, T Wróbel, M Podolak-Dawidziak… - Polskie Archiwum …, 2004 - europepmc.org
… Anagrelide (anagrelide hydrochloride) is an imidazoquinazoline derivative which lowers platelet count probably by inhibiting thrombopoiesis and reduces platelet aggregation. The aim …
Number of citations: 8 europepmc.org
C Besses - Expert Opinion on Orphan Drugs, 2013 - Taylor & Francis
… Anagrelide hydrochloride (AG) is an imidazolequinazoline derivative that inhibits bone marrow megakaryocytopoiesis, and this activity underlies the use of the drug in reducing the high …
Number of citations: 0 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.